molecular formula C9H6BrFN2O B13548018 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine

Cat. No.: B13548018
M. Wt: 257.06 g/mol
InChI Key: VNEMOSLOBIEUIA-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a bromo and fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the bromo and fluorophenyl substituents. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 4-bromo-2-fluoroaniline with glyoxal in the presence of an acid catalyst can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)oxazol-2-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromo-2-fluorophenyl)oxazol-2-amine
  • 2-(4-Bromo-2-fluorophenyl)oxazole
  • 5-(4-Chloro-2-fluorophenyl)oxazol-2-amine

Uniqueness

5-(4-Bromo-2-fluorophenyl)oxazol-2-amine is unique due to the specific positioning of the bromo and fluoro groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in certain applications .

Properties

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13)

InChI Key

VNEMOSLOBIEUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=C(O2)N

Origin of Product

United States

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